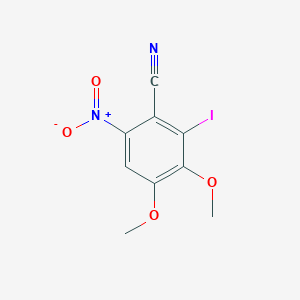

2-Iodo-3,4-dimethoxy-6-nitrobenzonitrile

Description

2-Iodo-3,4-dimethoxy-6-nitrobenzonitrile is a polysubstituted aromatic nitrile featuring iodine (position 2), methoxy groups (positions 3 and 4), and a nitro group (position 6). This compound’s structure combines electron-withdrawing (nitro, nitrile) and electron-donating (methoxy) substituents, creating unique electronic and steric effects. Such compounds are typically utilized in organic synthesis as intermediates for cross-coupling reactions (e.g., Ullmann, Suzuki-Miyaura) due to the iodine substituent’s reactivity. However, specific data on its applications or properties are scarce in the provided evidence, necessitating extrapolation from structurally related compounds.

Properties

CAS No. |

192869-10-6 |

|---|---|

Molecular Formula |

C9H7IN2O4 |

Molecular Weight |

334.07 g/mol |

IUPAC Name |

2-iodo-3,4-dimethoxy-6-nitrobenzonitrile |

InChI |

InChI=1S/C9H7IN2O4/c1-15-7-3-6(12(13)14)5(4-11)8(10)9(7)16-2/h3H,1-2H3 |

InChI Key |

ROAHGYIWORDPKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C#N)I)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Effects on Physical Properties

The melting points (m.p.) and stability of halogenated nitroaromatics are influenced by substituent type, position, and number. For instance:

- 2-Iodo-3,5-dinitrobenzaldehyde (m.p. 162°C) and 3-bromo-2-iodobenzaldehyde (m.p. 204°C) were reported in early 20th-century studies . These compounds lack methoxy groups but highlight the impact of nitro and halogen placement. The higher m.p. of the bromo-iodo derivative may reflect increased molecular symmetry or halogen-halogen interactions.

- In contrast, methoxy groups in 2-Iodo-3,4-dimethoxy-6-nitrobenzonitrile likely reduce its melting point compared to nitro- and halogen-dominated analogs due to their bulky, electron-donating nature.

Table 1: Physical Properties of Selected Compounds

*Predicted to have lower m.p. due to methoxy groups.

Positional and Electronic Comparisons

- Ortho/Meta/Para Effects : In 2-iodo-3,5-dinitrobenzaldehyde , the nitro groups at positions 3 and 5 create strong electron-withdrawing effects, whereas the target compound’s methoxy groups at 3 and 4 introduce steric hindrance and moderate electron donation. This likely alters solubility and reaction pathways.

- Cyanide Group : The nitrile group in the target compound may enhance its stability compared to aldehydes or carboxylic acids (e.g., compounds in ), making it less prone to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.